molecular formula C17H21N7 B4478840 4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE

4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE

Cat. No.: B4478840
M. Wt: 323.4 g/mol
InChI Key: ZIYIXRRWCIZKAP-UHFFFAOYSA-N
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Description

4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE is a heterocyclic compound that features a unique triazolo-pyrimidine scaffold

Preparation Methods

The synthesis of 4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE can be achieved through various synthetic routes. One common method involves the annulation of the triazole fragment to the pyrimidine ring. This can be done through the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which leads to the formation of the triazolo-pyrimidine system . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:

Common reagents used in these reactions include iron (III) chloride for oxidation and sodium hydride for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE include other triazolo-pyrimidine derivatives such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-3-15-21-17-19-11-13(12(2)24(17)22-15)14-7-8-18-16(20-14)23-9-5-4-6-10-23/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYIXRRWCIZKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
4-{2-ETHYL-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-2-(PIPERIDIN-1-YL)PYRIMIDINE

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